N-benzyl-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
N-benzyl-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a heterocyclic compound featuring a complex tricyclic core with five nitrogen atoms and a 4-chlorophenyl substituent. Its synthesis likely involves multi-step heterocyclic coupling reactions, analogous to methods used for structurally related compounds (e.g., oxadiazole and benzoxazine derivatives) . Characterization via NMR, IR, and mass spectrometry is standard for such molecules, as seen in similar studies .
Properties
IUPAC Name |
N-benzyl-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O2/c23-17-8-6-16(7-9-17)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)14-20(30)24-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLUOUCQKMSSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with apyrazolo[1,2,4]triazole core have been reported to inhibit CDK2 , a cyclin-dependent kinase. CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment.
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, thereby preventing the target protein from performing its function.
Biochemical Pathways
Given the potential inhibition of cdk2, it can be inferred that the compound may affect cell cycle regulation pathways.
Pharmacokinetics
Similar compounds are often metabolized by enzymes in the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cell lines, suggesting that this compound may also have potential anticancer effects.
Action Environment
The synthesis of similar compounds has been reported to involve “green chemistry” conditions, which aim to minimize waste and reduce energy input. This suggests that the synthesis of this compound may also be influenced by environmental factors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique pentaazatricyclo framework distinguishes it from related heterocycles. Below is a comparative analysis of its structural, synthetic, and functional attributes:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Structural Complexity : The target compound’s nitrogen-rich tricyclic core contrasts with sulfur-containing (e.g., ) or oxygen-dominated (e.g., ) analogs. The absence of sulfur/oxygen may enhance its metabolic stability compared to thia- or oxa-containing derivatives .
Synthetic Methods : The use of cesium carbonate and DMF in coupling reactions (as in ) is likely critical for forming its acetamide linkage, a common strategy in heterocyclic chemistry.
Bioactivity: While the target compound’s activity is undocumented, molecular networking (via LC/MS and fragmentation patterns ) could expedite its dereplication against known bioactive scaffolds.
Research Findings and Implications
- Crystallography : Programs like SHELXL could resolve its 3D structure, aiding in structure-activity relationship (SAR) studies.
- Safety Profile : Similar compounds are restricted to laboratory use , suggesting analogous handling requirements for the target molecule.
- Gaps in Knowledge: No direct bioactivity or pharmacokinetic data exist for the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
